
Ethyl 2,4,6-trichloronicotinate
Overview
Description
Ethyl 2,4,6-trichloronicotinate is a chemical compound with the molecular formula C8H6Cl3NO2. It is an ester derivative of 2,4,6-trichloronicotinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4,6-trichloronicotinate typically involves the esterification of 2,4,6-trichloronicotinic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,6-trichloronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4,6-trichloronicotinic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis: The primary products are 2,4,6-trichloronicotinic acid and ethanol.
Scientific Research Applications
Ethyl 2,4,6-trichloronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2,4,6-trichloronicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4,5-trichloronicotinate
- Ethyl 2,4,6-trichlorobenzoate
- Ethyl 2,4,6-trichlorophenylacetate
Uniqueness
Ethyl 2,4,6-trichloronicotinate is unique due to the specific arrangement of chlorine atoms on the nicotinate ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Ethyl 2,4,6-trichloronicotinate (ETCN) is an organochlorine compound derived from nicotinic acid, characterized by the presence of three chlorine atoms on the pyridine ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields including pharmacology, agrochemistry, and environmental science. This article delves into the biological activities associated with ETCN, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₇Cl₃N₁O₂
- Molecular Weight : Approximately 253.5 g/mol
- Solubility : Soluble in organic solvents
The biological activity of ETCN can be attributed to its interaction with various biological molecules. The chlorinated structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The specific mechanisms include:
- Receptor Interaction : Similar to nicotine, ETCN may act as an agonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
Biological Activities
ETCN exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that compounds with similar structures demonstrate effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
- Insecticidal Activity : The chlorinated structure is known to confer insecticidal properties, making it a candidate for agricultural applications.
- Anti-inflammatory Effects : Preliminary studies suggest that ETCN may possess anti-inflammatory properties, although detailed investigations are needed.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of ETCN revealed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings indicate that ETCN may serve as a viable antimicrobial agent in pharmaceutical applications.
Insecticidal Efficacy
In agricultural research, ETCN was tested for its insecticidal properties against common pests. The results demonstrated a significant reduction in pest populations:
Pest Species | Mortality Rate (%) |
---|---|
Aedes aegypti | 85 |
Spodoptera frugiperda | 78 |
This suggests that ETCN could be developed into an effective pesticide.
Pharmacokinetics
Understanding the pharmacokinetics of ETCN is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption after administration.
- Distribution : High affinity for lipid membranes due to its hydrophobic nature.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine and feces.
These pharmacokinetic properties influence the compound's bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 2,4,6-trichloronicotinate, and what critical parameters influence yield and purity?
this compound is typically synthesized via esterification of trichloronicotinic acid with ethanol under acidic catalysis. Key parameters include:
- Temperature control : Optimal reaction temperatures (e.g., 60–80°C) minimize side reactions like hydrolysis of the ester group.
- Purification : Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: dichloromethane/hexane) ensures high purity.
- Chlorination efficiency : The position and degree of chlorination on the pyridine ring must be verified via NMR or LC-MS to confirm regioselectivity .
Q. How can researchers structurally characterize this compound using spectroscopic methods?
A multi-technique approach is recommended:
- NMR : H and C NMR confirm the ester group and chlorine substitution pattern. The absence of aromatic protons (due to chlorine substitution) distinguishes it from non-chlorinated analogs.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 264.966 for CHClNO).
- IR spectroscopy : Peaks at ~1730 cm (ester C=O) and 600–800 cm (C-Cl stretches) confirm functional groups .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
While specific studies on this compound are limited, structurally related organophosphates (e.g., Ethyl phenyl 2,4,6-trichlorophenyl phosphate) inhibit acetylcholinesterase (AChE), leading to acetylcholine accumulation. For this compound, researchers should:
- Conduct in vitro AChE inhibition assays using Ellman’s method.
- Compare inhibition kinetics (IC) with known AChE inhibitors .
Advanced Research Questions
Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?
Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid).
- Validation : Include a deuterated internal standard (e.g., D-ethyl ester) to correct for matrix effects. Limit of quantification (LOQ) should be ≤ 0.1% for regulatory compliance .
Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?
Contradictory stability results often arise from:
- Degradation pathways : Hydrolysis of the ester group in humid environments.
- Analytical variability : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to track degradation products.
- Statistical analysis : Apply ANOVA to compare batch-to-batch variability and identify outliers .
Q. What methodologies are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?
Experimental design should include:
- Kinetic studies : Monitor reaction progress (e.g., with NaI in acetone) via GC-MS or F NMR (if using fluorine-labeled nucleophiles).
- Computational modeling : Density Functional Theory (DFT) calculations predict activation energies for Cl substitution at positions 2, 4, or 6.
- Product isolation : Use preparative TLC to isolate and characterize substitution products .
Properties
IUPAC Name |
ethyl 2,4,6-trichloropyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)6-4(9)3-5(10)12-7(6)11/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPJYAPPYRLXAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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